molecular formula C28H29N3O6S2 B2920405 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 391221-52-6

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2920405
CAS No.: 391221-52-6
M. Wt: 567.68
InChI Key: GMYXPNLXNAUZQT-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C28H29N3O6S2 and its molecular weight is 567.68. The purity is usually 95%.
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Scientific Research Applications

Novel Sulfonated Thin-Film Composite Membranes

Research into novel sulfonated thin-film composite (TFC) nanofiltration membranes has shown significant advancements in water treatment technology. By incorporating sulfonated aromatic diamine monomers into the membrane fabrication, these membranes demonstrate improved water flux and hydrophilicity, enhancing their effectiveness in dye treatment applications without compromising dye rejection capabilities. The incorporation of sulfonic acid groups is pivotal for water permeation and dye rejection during the TFC NF separation process (Liu et al., 2012).

Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases

In the realm of enzymatic inhibition, aromatic sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar half maximal inhibitory concentrations (IC50). These findings are significant for therapeutic applications, highlighting the potential use of sulfonamide-based compounds in developing treatments targeting specific isoenzymes (Supuran et al., 2013).

High Singlet Oxygen Quantum Yield Phthalocyanines

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has been explored for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields and fluorescence properties, making them promising candidates for Type II photosensitizers in photodynamic therapy applications for cancer treatment. This research underscores the versatility of sulfonamide derivatives in medicinal chemistry and phototherapy (Pişkin et al., 2020).

Novel Thermally Stable Polyimides

The development of novel polyimides incorporating sulfone, ether, and amide structures has been a subject of interest for materials science. These polyimides, synthesized from a novel diamine with built-in sulfone and amide functionalities, exhibit enhanced thermal stability and mechanical properties. Such advancements are crucial for the development of high-performance materials applicable in various industrial and technological fields (Mehdipour‐Ataei et al., 2004).

Sulfonated Poly(ether ether ketone) for Fuel Cell Applications

The synthesis and characterization of a novel sulfonated poly(ether ether ketone) with pendant carboxyl groups highlight significant progress in materials for direct methanol fuel cell applications. These materials demonstrate a balance between ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, essential for enhancing fuel cell efficiency and performance (Li et al., 2009).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6S2/c1-35-18-16-31(17-19-36-2)39(33,34)25-14-10-22(11-15-25)27(32)30-28-29-26(20-38-28)21-8-12-24(13-9-21)37-23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYXPNLXNAUZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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